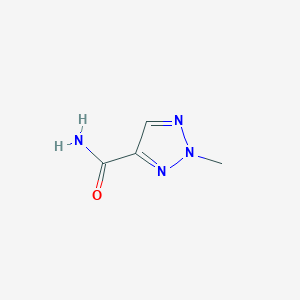![molecular formula C19H23ClN4O2 B2919461 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide CAS No. 1797285-32-5](/img/structure/B2919461.png)
5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Neuropharmacological Applications
Research has explored the neuropharmacological applications of compounds structurally related to 5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide, focusing on their potential interactions with various neurotransmitter systems. Studies have investigated the affinity of similar compounds for serotonin receptors, implicating them in potential treatments for neurological and psychiatric disorders, including anxiety and depression (Rabiner et al., 2002).
Diagnostic Imaging Applications
Another area of interest is the use of benzamide derivatives in diagnostic imaging, particularly in detecting specific types of cancer. Compounds with similar structures have been applied in scintigraphy for the visualization of primary breast tumors, leveraging their preferential binding to sigma receptors overexpressed in cancer cells (Caveliers et al., 2002).
Metabolic and Excretion Studies
Metabolism and excretion studies of compounds structurally akin to this compound provide insights into their biotransformation and elimination pathways in humans. For example, research on similar compounds has elucidated the metabolic processes involving oxidation, reduction, and conjugation, highlighting the importance of hepatic metabolism and renal and fecal excretion pathways in the clearance of these substances (Renzulli et al., 2011).
Psychoactive Effects and Interactions
The psychoactive effects and interactions of related compounds have also been explored, with studies examining their impact on serotonin receptors and their potential application in treating psychiatric disorders. Such research contributes to understanding the pharmacodynamics and therapeutic potentials of these compounds in modulating neurotransmitter systems (Shimizu et al., 2007).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-13-3-6-18(23-22-13)24-9-7-14(8-10-24)12-21-19(25)16-11-15(20)4-5-17(16)26-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBQSVSIJZCMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)

![3-(2-methoxyethyl)-5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2919395.png)



